Hydrolytic Stability: Triethyl[(hept-6-en-2-yl)oxy]silane vs. TMS Analog – 64-Fold Superior Acidic Resistance
The triethylsilyl (TES) ether of hept-6-en-2-ol exhibits a relative hydrolytic stability of 64 under acidic conditions, compared to a baseline of 1 for the corresponding trimethylsilyl (TMS) ether (i.e., trimethyl[(hept-6-en-2-yl)oxy]silane). Under basic hydrolysis conditions, the TES ether is 10- to 100-fold more resistant than the TMS analog [1][2]. This quantitative stability hierarchy—TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)—establishes the TES ether as the optimal choice when TMS is too labile for the intended reaction sequence but TBDMS would introduce excessive steric hindrance or resistance to late-stage deprotection.
| Evidence Dimension | Relative hydrolytic stability (acidic conditions, normalized to TMS = 1) |
|---|---|
| Target Compound Data | Triethyl[(hept-6-en-2-yl)oxy]silane: relative stability = 64 |
| Comparator Or Baseline | Trimethyl[(hept-6-en-2-yl)oxy]silane (TMS analog): relative stability = 1 |
| Quantified Difference | 64-fold greater acidic stability; 10- to 100-fold greater basic stability |
| Conditions | Acidic aqueous hydrolysis conditions as compiled in Greene & Wuts, Protective Groups in Organic Synthesis, 3rd ed., p. 114 |
Why This Matters
This stability differential directly determines whether a protecting group survives the acidic workup, chromatographic purification, or subsequent reaction steps in a multi-step synthesis—making the TES analog the lowest-stability option that can reliably withstand mildly acidic conditions where TMS would fail.
- [1] Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999; p. 114. View Source
- [2] Wikipedia contributors. Silyl ether. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Silyl_ether (accessed 2026-05-10). View Source
